molecular formula C11H19NS B13285341 (2-Methylpentyl)(thiophen-2-ylmethyl)amine

(2-Methylpentyl)(thiophen-2-ylmethyl)amine

Cat. No.: B13285341
M. Wt: 197.34 g/mol
InChI Key: GSSLLTZQHJDCIL-UHFFFAOYSA-N
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Description

(2-Methylpentyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C11H19NS It consists of a thiophene ring attached to a methylpentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpentyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 2-methylpentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpentyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

(2-Methylpentyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methylpentyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpentyl)(thiophen-2-ylmethyl)amine
  • (2-Dimethylamino-4-methylpentyl)(thiophen-2-ylmethyl)amine

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)pentan-1-amine

InChI

InChI=1S/C11H19NS/c1-3-5-10(2)8-12-9-11-6-4-7-13-11/h4,6-7,10,12H,3,5,8-9H2,1-2H3

InChI Key

GSSLLTZQHJDCIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1=CC=CS1

Origin of Product

United States

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